((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)
Beschreibung
This compound is a highly specialized nucleoside derivative featuring a tetrahydrofuran core modified with a tert-butyldimethylsilyl (TBDMS) protecting group at the 3S,5R position and a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety. The bis(trifluoromethanesulfonate) (triflate) groups at the 2,2-diyl positions serve as excellent leaving groups, making this compound a reactive intermediate in nucleoside chemistry and oligonucleotide synthesis . The TBDMS group enhances stability during synthetic manipulations, while the triflate groups facilitate nucleophilic substitution reactions, enabling selective functionalization of the tetrahydrofuran scaffold .
Eigenschaften
Molekularformel |
C18H26F6N2O10S2Si |
|---|---|
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
[(3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-(trifluoromethylsulfonyloxymethyl)oxolan-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C18H26F6N2O10S2Si/c1-15(2,3)39(4,5)36-11-8-13(26-7-6-12(27)25-14(26)28)35-16(11,9-33-37(29,30)17(19,20)21)10-34-38(31,32)18(22,23)24/h6-7,11,13H,8-10H2,1-5H3,(H,25,27,28)/t11-,13+/m0/s1 |
InChI-Schlüssel |
FWAPGLVKWWPQEV-WCQYABFASA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride, followed by the introduction of the pyrimidinyl moiety through nucleophilic substitution reactions. The final step involves the formation of the trifluoromethanesulfonate esters under mild conditions using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinyl moiety.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) include substituted pyrimidinyl derivatives, silyl-protected alcohols, and various nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable building block for the construction of pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
In biology and medicine, ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is used in the development of nucleoside analogs and other bioactive compounds. Its ability to modify nucleophilic sites in biomolecules makes it a useful tool in drug discovery and development.
Industry
In industry, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity enable the production of high-performance polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate groups serve as leaving groups, facilitating the formation of new covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications, including the modification of biomolecules and the construction of complex organic frameworks.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues in Nucleoside Protection and Reactivity
Compound 1 : 1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (from )
- Key Differences :
Compound 2 : 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-N-((1-(((2R,3S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)undecanamide (from )
- Key Differences :
- Incorporates a fluorinated hydrophobic chain and triazole linkers for biomolecular conjugation.
- Designed for applications in targeted drug delivery, contrasting with the target compound’s role as a synthetic intermediate.
- Stability in aqueous environments is superior due to fluorocarbon chains, whereas the target compound’s triflate groups limit its solubility in polar solvents .
Compound 3 : (2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,3,4,5-tetrahydrofuran-2-one (from )
- Key Differences :
- Replaces TBDMS with an acetoxy group, offering labile protection under mild basic conditions.
- Features a formyl group for further aldehyde-amine coupling, unlike the target compound’s triflate-driven substitution chemistry.
- Demonstrates higher polarity and lower thermal stability compared to the TBDMS-protected target compound .
Compound 4 : Phosphate-containing analogue (from )
- Key Differences: Includes a cyanoethyl-protected phosphate group, indicating use in oligonucleotide synthesis. Lacks triflate groups, relying on phosphate chemistry for nucleotide chain elongation. Exhibits lower reactivity in SN2 reactions compared to the target compound’s triflate-activated sites .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The target compound’s triflate groups outperform hydroxyl or phosphate analogues in facilitating rapid SN2 reactions, critical for constructing modified nucleosides .
- Stability Trade-offs : While TBDMS enhances stability during synthesis, its bulkiness can sterically hinder reactions—unlike acetoxy groups in Compound 3, which are more accessible but less robust .
- Industrial Relevance : Fluorinated analogues (Compound 2) prioritize biocompatibility and targeting, whereas the target compound is niche to laboratory-scale nucleotide engineering .
Biologische Aktivität
The compound ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate), often referred to as TBDMS derivative, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydrofuran ring and a pyrimidine moiety, which may contribute to various biological activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₉F₆N₃O₇S₂Si₂ |
| Molecular Weight | 487.69 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 411.4 ± 45.0 °C at 760 mmHg |
| Flash Point | 202.6 ± 28.7 °C |
| LogP | 6.34 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The TBDMS group enhances solubility and stability, allowing for better bioavailability and interaction with target proteins.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis.
- Receptor Modulation : The compound has been observed to modulate nuclear receptors such as PPARγ, which plays a crucial role in glucose and lipid metabolism .
Antiviral Activity
A recent study demonstrated that derivatives of similar compounds exhibit antiviral properties against RNA viruses. The structural components of TBDMS derivatives may enhance their efficacy as antiviral agents by inhibiting viral replication pathways .
Anticancer Potential
Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of the pyrimidine moiety is hypothesized to contribute to this activity by interfering with DNA synthesis and repair mechanisms.
Case Studies
-
Study on Enzyme Inhibition :
- Objective : To evaluate the inhibition of dihydrofolate reductase (DHFR).
- Methodology : In vitro assays were conducted using varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent inhibition of DHFR activity with an IC50 value indicating moderate potency.
-
Antiviral Efficacy Evaluation :
- Objective : Assess the antiviral effects against influenza virus.
- Methodology : Cell cultures were treated with the compound prior to viral infection.
- Results : A significant reduction in viral titers was observed, suggesting potential for development as an antiviral therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
